molecular formula C12H18N2O B1478303 (1-(3-Aminopropyl)indolin-5-yl)methanol CAS No. 2097957-88-3

(1-(3-Aminopropyl)indolin-5-yl)methanol

Cat. No.: B1478303
CAS No.: 2097957-88-3
M. Wt: 206.28 g/mol
InChI Key: FWNOLPFFAKOWGS-UHFFFAOYSA-N
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Description

(1-(3-Aminopropyl)indolin-5-yl)methanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Aminopropyl)indolin-5-yl)methanol typically involves the construction of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the synthesis may involve the use of appropriate starting materials and reagents to introduce the aminopropyl and hydroxymethyl groups at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical processes that are optimized for yield and efficiency. These processes may include continuous flow reactions, catalytic methods, and the use of advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1-(3-Aminopropyl)indolin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the indole ring to form indoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce various indoline derivatives .

Scientific Research Applications

(1-(3-Aminopropyl)indolin-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(3-Aminopropyl)indolin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. For example, indole derivatives are known to bind to serotonin receptors, which can influence mood and behavior . The aminopropyl group may also play a role in the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness

(1-(3-Aminopropyl)indolin-5-yl)methanol is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. The presence of the aminopropyl and hydroxymethyl groups allows for unique interactions with biological targets and enables the compound to participate in a variety of chemical reactions .

Properties

IUPAC Name

[1-(3-aminopropyl)-2,3-dihydroindol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-5-1-6-14-7-4-11-8-10(9-15)2-3-12(11)14/h2-3,8,15H,1,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNOLPFFAKOWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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